

# physicochemical properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

**Cat. No.:** B1390142

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid**

## Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**, a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.<sup>[1][2]</sup> Understanding the fundamental physicochemical characteristics of this molecule is paramount for its potential application in research and development. This document details its chemical identity, structural features, and key properties such as solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it outlines standardized, field-proven experimental methodologies for the empirical determination of these properties, offering a practical framework for researchers. The interplay between these characteristics and their implications for drug development, including absorption and distribution, are also discussed, grounding the data in a practical, application-focused context.

## Chemical Identity and Core Properties

**4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid** is a substituted indazole, a bicyclic heteroaromatic compound. The core indazole structure, composed of a fused benzene and pyrazole ring, is a versatile scaffold in medicinal chemistry.<sup>[1]</sup> The specific substitutions at the 1

(methyl), 3 (carboxylic acid), and 4 (methoxy) positions dictate its unique chemical behavior and properties.

| Identifier        | Value                                                         | Source(s)    |
|-------------------|---------------------------------------------------------------|--------------|
| IUPAC Name        | 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid              | Chemcd       |
| CAS Number        | 1210745-11-1                                                  | Chemcd       |
| Molecular Formula | C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> | ChemScene[3] |
| Molecular Weight  | 206.20 g/mol                                                  | ChemScene[3] |
| Canonical SMILES  | COC1=C2C(=CC=C1)C(=NN2)C)C(=O)O                               | ChemScene[3] |

## Structural and Physicochemical Characteristics

The molecule's structure is foundational to its properties. The aromatic indazole system provides rigidity, while the carboxylic acid group is a key hydrogen bond donor and acceptor, and the primary determinant of its acidic nature. The methoxy and N-methyl groups influence lipophilicity and steric profile.

## Chemical Structure

The image you are requesting does not exist or is no longer available.

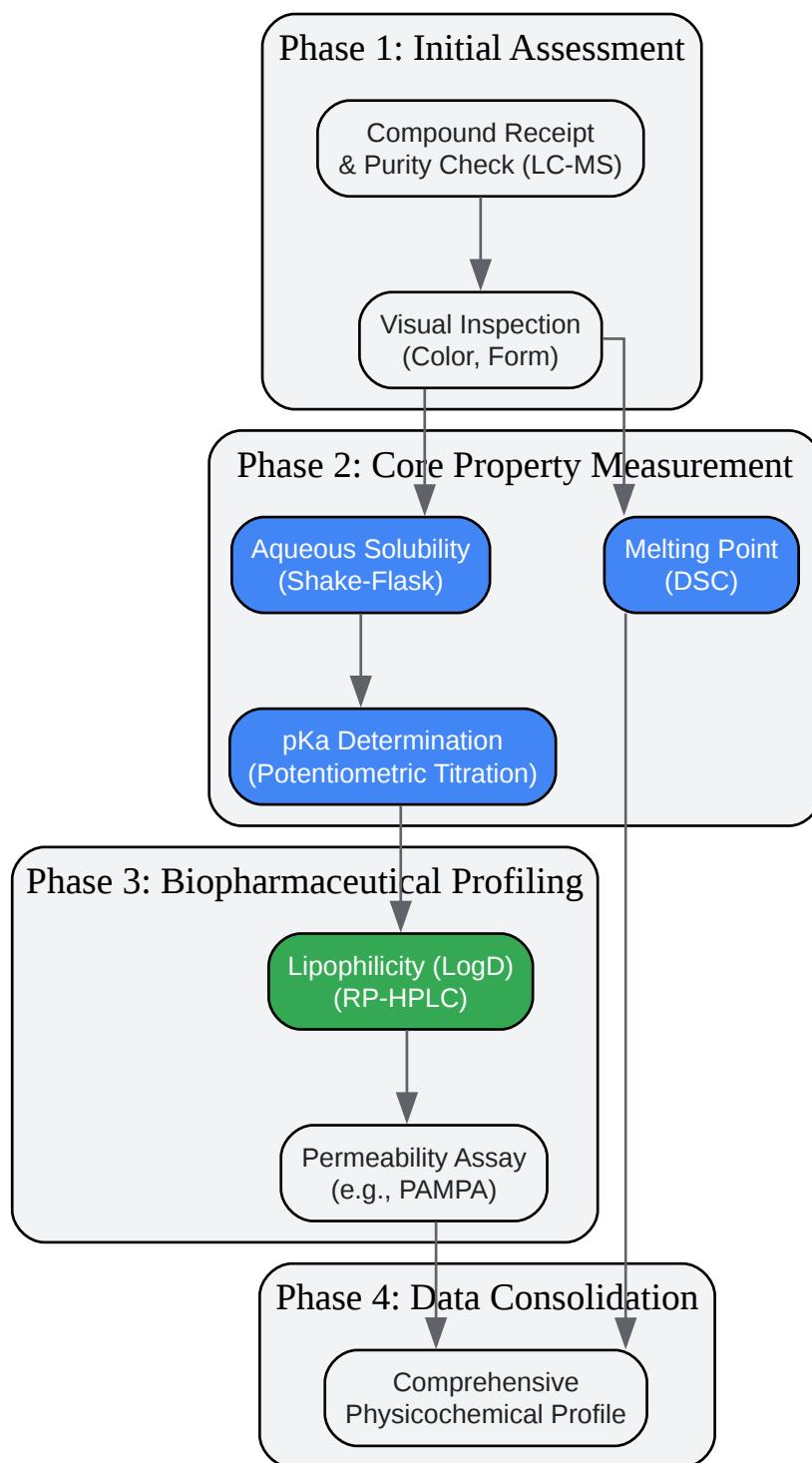
imgur.com

Figure 1: 2D Structure of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**

## Summary of Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for predicting the compound's behavior in biological systems. These values are primarily computationally predicted and serve as an essential baseline for experimental validation.

| Property                              | Predicted Value      | Significance in Drug Development                                            |
|---------------------------------------|----------------------|-----------------------------------------------------------------------------|
| TPSA (Topological Polar Surface Area) | 64.35 Å <sup>2</sup> | Influences membrane permeability and oral bioavailability.                  |
| LogP (Octanol-Water Partition Coeff.) | 1.28                 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Hydrogen Bond Donors                  | 1                    | Governs interactions with biological targets and affects solubility.        |
| Hydrogen Bond Acceptors               | 4                    | Influences solubility and binding affinity to target proteins.              |
| Rotatable Bonds                       | 2                    | Relates to conformational flexibility and binding entropy.                  |


Data sourced from ChemScene.[\[3\]](#)

## Experimental Determination of Physicochemical Properties

To move beyond computational predictions, rigorous experimental validation is necessary. As a Senior Application Scientist, the following protocols represent robust, self-validating systems for characterizing novel chemical entities like **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**.

## Workflow for Physicochemical Characterization

The overall process follows a logical progression from initial assessment to detailed, quantitative measurement.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical profiling.

## Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

**Rationale:** The melting point is a fundamental indicator of purity and lattice energy. A sharp melting peak suggests high purity. DSC is preferred over traditional methods for its precision and the additional thermodynamic data it provides.

**Methodology:**

- **Calibration:** Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
- **Sample Preparation:** Accurately weigh 1-3 mg of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid** into an aluminum DSC pan. Crimp the pan with a lid.
- **Thermal Program:** Place the sample pan and an empty reference pan into the DSC cell.
- **Heating Ramp:** Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

## Protocol 3.2: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)

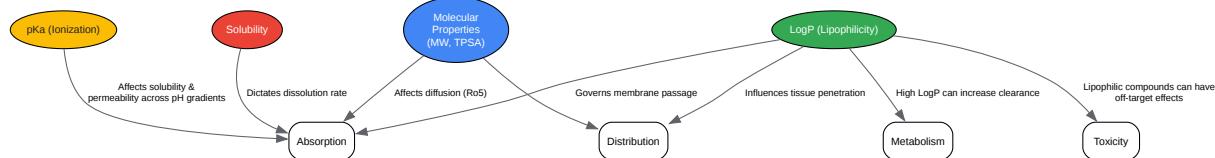
**Rationale:** Aqueous solubility is a critical determinant of bioavailability.<sup>[4]</sup> The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, ensuring that the measurement reflects the true saturation point.<sup>[5]</sup>

**Methodology:**

- **System Preparation:** Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

- Incubation: Add an excess amount of the solid compound to the buffer in a sealed glass vial. This ensures that a saturated solution is achieved with solid material remaining.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The duration must be sufficient to ensure the concentration in the solution is no longer changing.
- Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with undissolved solid.
- Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

## Protocol 3.3: Acidity Constant (pKa) Determination via Potentiometric Titration


**Rationale:** The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for measuring pKa.

**Methodology:**

- Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
- Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) using an automated titrator. Record the pH value after each incremental addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where the concentrations of the acidic and conjugate base forms are equal. Specialized software is used to calculate the precise pKa value by analyzing the derivative of the titration curve.

# Impact of Physicochemical Properties on Drug Development

The measured properties are not merely data points; they are critical predictors of a compound's behavior *in vivo*. Understanding their interplay is essential for guiding drug design and development strategies.



[Click to download full resolution via product page](#)

Caption: Inter-relationship of physicochemical properties and their biological consequences.

For **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**, the acidic pKa of the carboxyl group means it will be predominantly ionized (negatively charged) at physiological pH (~7.4). This state generally enhances aqueous solubility but can hinder passive diffusion across lipid membranes. The predicted LogP of 1.28 suggests a balanced lipophilicity, which is often a favorable starting point in drug discovery.[3]

## Conclusion

**4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid** is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its carboxylic acid moiety provides a handle for salt formation and solubility modulation, while its balanced lipophilicity and polar surface area are within ranges often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides both the foundational data and the practical experimental frameworks necessary for its comprehensive characterization. The robust methodologies outlined herein

ensure the generation of high-quality, reliable data, which is the cornerstone of successful, data-driven drug development.

## References

- Grulke, C. et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH).
- ResearchGate. Synthesis of 1H-indazole derivatives.
- Khan, I. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH).
- Reddy, T. et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.
- Chemcd. **4-methoxy-1-methyl-1h-indazole-3-carboxylic acid**, 1210745-11-1.
- The Royal Society of Chemistry. CHAPTER 1: Physicochemical Properties and Compound Quality.
- Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. *Der Pharma Chemica*.
- Walters, W. P. et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (NIH).
- Universidad San Francisco de Quito USFQ. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- PubChem. methyl 1H-indazole-3-carboxylate.
- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.
- Wang, D. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).
- The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry.
- Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Ishihara, Y. et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.
- DiVA portal. Multigram scale synthesis of synthetic cannabinoid metabolites.
- PubChem. CID 139045302 | C18H16N4O4.
- National Institutes of Health (NIH). 1-Methyl-1H-indazole-3-carboxylic acid.
- Organic Chemistry Data. pKa Data Compiled by R. Williams.

- ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid.
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [physicochemical properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390142#physicochemical-properties-of-4-methoxy-1-methyl-1h-indazole-3-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)